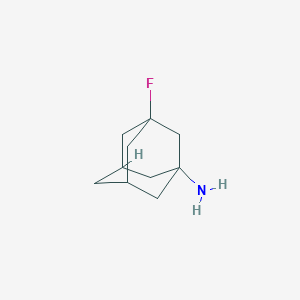

3-Fluoroadamantan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16FN |

|---|---|

Molecular Weight |

169.24 g/mol |

IUPAC Name |

3-fluoroadamantan-1-amine |

InChI |

InChI=1S/C10H16FN/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8H,1-6,12H2 |

InChI Key |

USUQQGKBGPIRRT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroadamantan 1 Amine and Its Functionalized Analogues

Established Synthetic Routes to 3-Fluoroadamantan-1-amine

Multi-Step Synthesis from 1-Adamantanecarboxylic Acid Precursors

A prevalent and well-documented strategy for the synthesis of this compound originates from 1-adamantanecarboxylic acid. wikipedia.orgresearchgate.net This approach is advantageous as it utilizes a commercially available and stable starting material. The core of this methodology involves a sequence of reactions to introduce a functional group at the C3 position, which is subsequently fluorinated, and the conversion of the carboxylic acid at the C1 position into a primary amine.

The first critical step in synthesizing the 3-fluoro derivative from 1-adamantanecarboxylic acid is the selective introduction of a functional group at a second bridgehead position (C3). The adamantane (B196018) cage is susceptible to oxidative functionalization, often proceeding through radical or carbocationic intermediates. researchgate.netnih.gov A common strategy involves the hydroxylation of the bridgehead C-H bond. For instance, potassium permanganate-mediated bridgehead hydroxylation has been effectively used to introduce hydroxyl groups onto the adamantane framework, yielding precursors like 3-hydroxy-1-adamantanecarboxylic acid. researchgate.net

This initial oxidation provides a crucial chemical handle for subsequent transformations. The process of converting one functional group into another is known as functional group interconversion. ic.ac.uk In this synthetic route, two key interconversions are required: the conversion of the newly introduced hydroxyl group into a fluorine atom and the transformation of the original carboxylic acid group into an amine.

| Precursor | Reagent/Reaction Type | Product | Purpose |

| 1-Adamantanecarboxylic Acid | Oxidation (e.g., KMnO4) | 3-Hydroxy-1-adamantanecarboxylic Acid | Introduction of a functional group at the C3 position. |

| 3-Hydroxy-1-adamantanecarboxylic Acid | Fluorination | 3-Fluoro-1-adamantanecarboxylic Acid | Conversion of the hydroxyl group to a fluorine atom. |

| 3-Fluoro-1-adamantanecarboxylic Acid | Curtius Rearrangement | This compound | Conversion of the carboxylic acid to a primary amine. |

Once the hydroxyl group is in place at the C3 position, deoxofluorination is employed to introduce the fluorine atom. This transformation is typically achieved using specialized fluorinating agents that can replace a hydroxyl group with fluorine, often with high efficiency.

Diethylaminosulfur Trifluoride (DAST) is a widely utilized reagent for this purpose. sci-hub.se It reacts with alcohols to form an intermediate that subsequently undergoes nucleophilic substitution by fluoride (B91410). DAST-mediated fluorination has been successfully applied to hydroxylated adamantane derivatives to install bridgehead fluorine atoms. researchgate.net

Ishikawa's Reagent , another effective fluorinating agent, has also been employed in the synthesis of fluorinated adamantanes. A facile synthesis of 3-fluoro-1-isocyanatoadamantane was developed using the reaction of 3-hydroxyadamantane-1-carboxylic acid with Ishikawa's reagent, demonstrating its utility in this specific synthetic context. researchgate.net

These reagents are part of a class of N,N-dialkylaminosulfur trifluorides that serve as mild and easily handled sources of nucleophilic fluoride for deoxofluorination reactions. sci-hub.se

| Fluorinating Agent | Abbreviation | Typical Substrate | Key Feature |

| Diethylaminosulfur Trifluoride | DAST | Alcohols | Widely used for deoxofluorination. sci-hub.se |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | Alcohols | Similar to DAST, used for nucleophilic fluorination. sci-hub.se |

| Ishikawa's Reagent | N/A | Alcohols, Carboxylic Acids | Effective for fluorinating adamantane derivatives. researchgate.net |

| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead | Alcohols, Carbonyls | A highly stable, solid deoxofluorinating agent. nih.gov |

The final key transformation in this synthetic sequence is the conversion of the carboxylic acid group at the C1 position into a primary amine. The Curtius rearrangement is a robust and widely used method for this purpose. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgresearchgate.net The resulting isocyanate can then be hydrolyzed to yield the desired primary amine. nih.gov

The general pathway involves:

Activation of the Carboxylic Acid : The carboxylic acid (e.g., 3-fluoro-1-adamantanecarboxylic acid) is first converted into a more reactive derivative, such as an acyl chloride or mixed anhydride.

Formation of Acyl Azide : The activated acid derivative is reacted with an azide source, typically sodium azide, to form the key acyl azide intermediate.

Rearrangement : Upon heating, the acyl azide undergoes a concerted rearrangement, losing N2 gas to form an isocyanate. A significant advantage of this reaction is that the rearrangement occurs with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

Hydrolysis : The isocyanate is then treated with water or acid to hydrolyze it to a carbamic acid, which spontaneously decarboxylates to afford the primary amine. organic-chemistry.org

A modified Curtius rearrangement has been specifically reported in the synthesis of 3-amino-1-adamantanol from 3-bromo-1-adamantanecarboxylic acid, highlighting its applicability to functionalized adamantane systems. google.com

Alternative Synthetic Pathways and Novel Methodologies

While the route from 1-adamantanecarboxylic acid is well-established, research into alternative and more efficient synthetic methods continues. These novel methodologies aim to reduce the number of steps, improve yields, or use safer and more convenient reagents.

Triphosgene (B27547), a stable, crystalline solid, serves as a safer and more manageable substitute for gaseous phosgene. researchgate.netnih.gov It has found broad application in organic synthesis, including in reactions that are pertinent to the synthesis of this compound. Triphosgene can be used to facilitate the conversion of carboxylic acids into intermediates required for the Curtius rearrangement. For example, it can be used to activate a carboxylic acid, which can then be converted to the corresponding acyl azide. researchgate.net

Furthermore, triphosgene can react with primary amines to form carbamoyl (B1232498) chlorides, which are precursors to isocyanates. clockss.org In the context of the Curtius rearrangement, triphosgene provides a pathway to generate the isocyanate intermediate from the precursor carboxylic acid, which is a central step in the formation of the amine. For instance, the reaction of a carboxylic acid with triphosgene can lead to an activated species that, upon reaction with an azide source, proceeds through the rearrangement to the amine.

Synthesis of Key this compound Derivatives and Intermediates

The synthesis of this compound and its functionalized analogues involves a series of strategic chemical transformations. These methodologies are designed to introduce the desired functional groups onto the rigid adamantane core, often requiring specific reagents and conditions to achieve satisfactory yields and purity. Key intermediates, such as isocyanates, and subsequent derivatives, including ureas, bis-ureas, and isothioureas, are central to the exploration of the chemical space around this fluorinated adamantane scaffold.

Preparation of 3-Fluoro-1-isocyanatoadamantane

An alternative approach to obtaining 3-fluoro-1-isocyanatoadamantane starts from 3-fluoro-1-adamantanecarboxamide. tandfonline.com This method utilizes an oxidative rearrangement reaction. When the fluoro amide is treated with lead tetraacetate in a solvent such as dimethylformamide at room temperature, the corresponding 3-fluoro-1-isocyanatoadamantane can be isolated in a 60% yield. tandfonline.com This isocyanate is a versatile intermediate, readily reacting with various amines to form a range of urea (B33335) derivatives. tandfonline.com

Synthesis of N,N'-Disubstituted Ureas and Bis-Ureas Containing 3-Fluoroadamantyl Moieties

The 3-fluoroadamantyl moiety has been successfully incorporated into N,N'-disubstituted ureas and bis-ureas, which are of interest for various applications. The synthesis of these compounds typically involves the reaction of a 3-fluoroadamantyl-containing isocyanate with an appropriate amine or diamine.

For instance, (3-fluoroadamantan-1-yl)methyl isocyanate, which is synthesized in a two-step procedure from (3-hydroxyadamantane)acetic acid involving fluorination with Ishikawa's reagent, serves as a key precursor. bohrium.com The subsequent reaction of this isocyanate with various aliphatic diamines leads to the formation of 1,3-disubstituted bis-ureas in yields ranging from 60% to 97%. bohrium.com

Similarly, 3-fluoro-1-isocyanatoadamantane has been reacted with a variety of aliphatic diamines and fluorine-containing anilines. researchgate.net This approach has afforded a series of N,N'-disubstituted ureas and bis-ureas with yields reported to be in the range of 43–89%. researchgate.net The introduction of a fluorine atom at a bridgehead position of the adamantane unit has been observed to cause a significant decrease in the melting points of the resulting ureas. bohrium.com

| Precursor | Amine/Diamine | Product Type | Yield (%) |

| (3-fluoroadamantan-1-yl)methyl isocyanate | Aliphatic diamines | 1,3-disubstituted bis-ureas | 60-97 |

| 3-fluoro-1-isocyanatoadamantane | Aliphatic diamines, fluorine-containing anilines | N,N'-disubstituted ureas and bis-ureas | 43-89 |

Formation of Adamantane-Linked Isothiourea Derivatives

While the direct synthesis of isothiourea derivatives from this compound is not extensively detailed in the provided context, the general synthetic strategies for adamantane-linked isothioureas can be extrapolated. These syntheses typically proceed through a two-step sequence.

The initial step involves the reaction of an adamantane amine, such as adamantane-1-amine, with an isothiocyanate, for example, 4-chlorophenyl isothiocyanate, in a suitable solvent like ethanol (B145695) under heating. nih.gov This reaction yields the corresponding N,N'-disubstituted thiourea (B124793). nih.gov

In the subsequent step, the thiourea derivative is reacted with an alkyl halide, such as 4-nitrobenzyl bromide or 4-bromobenzyl bromide. nih.gov This reaction is typically carried out in a solvent like acetone (B3395972) in the presence of a base, such as anhydrous potassium carbonate, to yield the final S-alkylated isothiourea derivative. nih.gov It is important to note that the alkylation occurs on the sulfur atom to form the isothiourea, rather than on one of the nitrogen atoms. nih.gov This general methodology provides a framework for the potential synthesis of 3-fluoroadamantane-linked isothiourea derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for the efficient synthesis of this compound and its derivatives, aiming to maximize yields and minimize the formation of byproducts. The choice of reagents and reaction parameters plays a significant role in the success of these syntheses.

The synthesis of N,N'-disubstituted ureas and bis-ureas from 3-fluoroadamantyl isocyanates has also been optimized to achieve high yields. For example, the reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines has been shown to produce 1,3-disubstituted bis-ureas in yields as high as 97%. bohrium.com Similarly, the reaction of 3-fluoro-1-isocyanatoadamantane with various amines has yielded the corresponding ureas in up to 89% yield. researchgate.net The reaction conditions for these transformations are generally mild, contributing to the high efficiency of the process.

| Synthetic Step | Reagents | Yield (%) |

| 3-fluoro-1-isocyanatoadamantane synthesis | Ishikawa's reagent, Diphenylphosphoryl azide | 76 |

| 1,3-disubstituted bis-ureas synthesis | (3-fluoroadamantan-1-yl)methyl isocyanate, Aliphatic diamines | 60-97 |

| N,N'-disubstituted ureas and bis-ureas synthesis | 3-fluoro-1-isocyanatoadamantane, Aliphatic diamines/Anilines | 43-89 |

Stereochemical Considerations in the Synthesis of Adamantane Derivatives

The rigid, cage-like structure of adamantane imparts unique stereochemical properties to its derivatives. Adamantane itself is a highly symmetrical and achiral molecule. However, the introduction of substituents at the bridgehead or methylene (B1212753) positions can lead to the formation of chiral molecules.

Specifically, adamantane derivatives that have different substituents at all four bridgehead carbon atoms are chiral. This optical activity was first described in 1969 for an adamantane derivative with hydrogen, bromine, methyl, and carboxyl groups as the four different substituents. The specific rotation values for such chiral adamantane derivatives are typically small, usually within 1°.

In the context of this compound, the molecule itself, with a fluorine atom at one bridgehead position (C3) and an amine group at another (C1), while the remaining two bridgehead positions are occupied by hydrogen atoms, is achiral due to the presence of a plane of symmetry. However, if further substitutions were to occur at the other bridgehead positions (C5 or C7) with groups different from hydrogen, fluorine, or the amino group, a chiral center would be created, and the resulting molecule would be optically active.

The synthesis of adamantane derivatives often involves reactions that proceed through the formation of an adamantyl cation at a tertiary carbon site. The stereochemical outcome of such reactions is influenced by the structure of the adamantane cage. Electrochemical fluorination has been shown to selectively introduce fluorine atoms at the tertiary carbons of the adamantane skeleton.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoroadamantan-1-amine and Derivatives

Detailed NMR analysis is fundamental for the structural elucidation of organic molecules. For this compound, this would involve a multi-faceted approach using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the adamantane (B196018) cage. Due to the rigid, cage-like structure of the adamantane core, the proton signals are typically found in a specific region of the spectrum. The presence of the fluorine and amine substituents would induce shifts in the signals of nearby protons. Protons on carbons adjacent to the fluorine atom (C-F) and the amine group (C-N) would be expected to show the most significant downfield shifts due to the electronegativity of these heteroatoms. The integration of the signals would correspond to the number of protons in each unique environment. For amantadine, the non-fluorinated analog, proton signals are typically observed between 1.2 and 2.1 ppm. chemicalbook.com The introduction of a fluorine atom at the 3-position would be expected to shift the signals of adjacent protons further downfield.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The carbon atom bonded to the fluorine (C-3) would exhibit a large downfield shift and would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Similarly, the carbon bonded to the amine group (C-1) would also be shifted downfield. The chemical shifts of the other carbon atoms in the adamantane framework would be influenced to a lesser extent by the substituents. For comparison, the carbon atoms in the parent adamantane molecule show signals at approximately 28 and 38 ppm.

Fluorine (¹⁹F) NMR Spectroscopic Analysis and Carbon-Fluorine Coupling Constants

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine nucleus. Furthermore, coupling between the fluorine atom and nearby carbon and proton nuclei would provide valuable structural information. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still informative for confirming the connectivity within the molecule.

Solid-State NMR Investigations

Solid-state NMR could provide insights into the structure and dynamics of this compound in the solid phase. This technique can reveal information about polymorphism, intermolecular interactions, and the local environment of the nuclei in the crystal lattice. However, no solid-state NMR studies specifically for this compound have been identified in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is used to identify the functional groups present in a molecule and to study its vibrational modes.

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amine (N-H) and carbon-fluorine (C-F) functional groups. As a primary amine, it should exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1600 cm⁻¹. libretexts.org The C-F stretching vibration typically appears as a strong band in the IR spectrum in the range of 1000-1400 cm⁻¹. The adamantane cage itself has characteristic C-H stretching and bending vibrations. While Raman spectroscopy is also a valuable tool for studying molecular vibrations, specific Raman data for this compound is not available.

Analysis of Solid-State Phase Transitions through Spectroscopic Signatures

The solid-state behavior of adamantane derivatives is often characterized by the presence of phase transitions, particularly in compounds that form plastic crystals. While direct studies on this compound are limited, the phase transitions of 1-fluoroadamantane (B1266609) have been thoroughly investigated and provide a strong basis for understanding the expected behavior.

The solid-state phase behavior of 1-fluoroadamantane has been examined using differential scanning calorimetry (DSC), as well as infrared (IR) and Raman spectroscopy. cdnsciencepub.comresearchgate.net These studies reveal a phase transition that is dependent on the thermal history of the sample. On cooling, the transition occurs at 227 K, while upon heating, it is observed at 231 K. cdnsciencepub.comresearchgate.net This thermal hysteresis is characteristic of a first-order phase transition. researchgate.net The transition is associated with an average enthalpy change (ΔHt) of 1.65 kJ mol⁻¹ and an entropy change (ΔSt) of 7.3 J K⁻¹ mol⁻¹. cdnsciencepub.comresearchgate.net

Spectroscopically, this phase transition is marked by a distinct and sudden narrowing of the lines in both the IR and Raman spectra as the sample is cooled through the transition temperature. cdnsciencepub.comresearchgate.net This phenomenon indicates a change in the molecular environment, typically associated with a decrease in dynamic orientational disorder. Interestingly, for 1-fluoroadamantane, both the high-temperature (Phase I) and low-temperature (Phase II) phases are considered disordered. cdnsciencepub.comresearchgate.net Further cooling of Phase II leads to the formation of a glassy crystalline state. cdnsciencepub.com High-pressure vibrational spectroscopy studies have shown that a similar phase transition can be induced by compression, occurring at approximately 3.3 ± 1.0 kbar. cdnsciencepub.comresearchgate.net

| Parameter | Value | Condition |

|---|---|---|

| Transition Temperature (Tc) | 227 K | On Cooling |

| Transition Temperature (Th) | 231 K | On Heating |

| Enthalpy of Transition (ΔHt) | 1.65 kJ mol⁻¹ | Average |

| Entropy of Transition (ΔSt) | 7.3 J K⁻¹ mol⁻¹ | Average |

| Transition Pressure (Pt) | 3.3 ± 1.0 kbar | At Room Temperature |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the purity of a compound. For adamantane derivatives, electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns that provide structural information.

While the specific mass spectrum for this compound is not detailed in the available literature, the fragmentation of the closely related 1-adamantanamine (amantadine) is well-documented. rsc.org For 2-adamantanamine, the mass spectrum shows an intense molecular ion peak (79% relative intensity) and a base peak corresponding to the [M-1]⁺ ion. researchgate.net A significant fragmentation pathway involves the loss of an ammonia (B1221849) molecule (NH₃) to produce an ion at m/z 134. researchgate.net

Based on these observations, a proposed fragmentation pattern for this compound (Molecular Weight: 169.24 g/mol ) can be predicted. The molecular ion peak [M]⁺ would be expected at m/z 169. The loss of a hydrogen atom would lead to a prominent [M-H]⁺ ion at m/z 168. Similar to other adamantanamines, the loss of the amino group as NH₂ radical or the elimination of ammonia (NH₃) would be significant fragmentation pathways. The rigid adamantane cage itself is quite stable, but can undergo fragmentation leading to characteristic ions at m/z values such as 135, 107, 93, and 79, which are common in the mass spectra of adamantane and its derivatives. nih.gov The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or a fluorine radical, although these are generally less favorable pathways compared to the loss of the amino group.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 169 | [C₁₀H₁₆FN]⁺ | Molecular Ion [M]⁺ |

| 168 | [C₁₀H₁₅FN]⁺ | Loss of H radical [M-H]⁺ |

| 152 | [C₁₀H₁₅F]⁺ | Loss of NH₂ radical |

| 150 | [C₁₀H₁₃F]⁺ | Loss of NH₂ and H₂ |

| 93 | [C₇H₉]⁺ | Cage Fragmentation |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing insights into molecular conformation, packing, and intermolecular interactions.

A specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, the structures of numerous adamantane derivatives have been determined, revealing highly conserved features of the adamantane cage. nih.govresearchgate.net The adamantane molecule itself has Td symmetry, with C-C bond lengths of approximately 1.54 Å and a rigid, strain-free cage composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org

Many adamantane derivatives exhibit a fascinating solid-state phenomenon known as orientational disorder, leading to the formation of "plastic crystals." nih.gov These phases are characterized by long-range translational order of the molecular centers of mass, but rotational or orientational disorder of the molecules themselves.

Unsubstituted adamantane, for example, crystallizes in a face-centered cubic (fcc) structure (space group Fm3m) at ambient conditions, which is a plastic phase. wikipedia.org In this phase, the molecules are orientationally disordered, dynamically reorienting between two equivalent positions. nih.govacs.org Upon cooling to 208 K or applying pressure, it undergoes a transition to an ordered tetragonal phase (space group P42₁c). wikipedia.org

This behavior is common among 1-substituted adamantanes. 1-chloroadamantane (B1585529) and 1-bromoadamantane (B121549) also exhibit disordered high-temperature phases and undergo transitions to more ordered structures at lower temperatures or higher pressures. acs.orgunibo.itnih.gov The high-temperature plastic phases of these halogenated adamantanes typically adopt an fcc lattice (Fm3m), similar to adamantane itself. acs.org The transition from a disordered to an ordered phase is readily detected by techniques like Raman spectroscopy, which can probe changes in the symmetry of the unit cell. unibo.it The nature of the substituent influences the transition temperatures and the specific structures of the ordered phases. For instance, 1-bromoadamantane shows a transition from a plastic phase to a semi-ordered structure under ambient conditions, a behavior attributed to a more restricted rotational disorder compared to other halogen-adamantanes. acs.orgunibo.it

| Compound | Disordered Phase (High T) | Ordered Phase (Low T) | Transition Temperature |

|---|---|---|---|

| Adamantane | Cubic (Fm3m) | Tetragonal (P42₁c) | 208 K |

| 1-Chloroadamantane | Cubic (Fm3m) | Monoclinic (P2₁/c) | 246 K |

| 1-Bromoadamantane | Cubic (Fm3m) | Monoclinic (P2₁c) | 279 K |

| 1-Iodoadamantane (B1585816) | Phase A (Disordered) | Phases B, C, D (Ordered) | 211-229 K |

Data compiled from various sources. wikipedia.orgacs.orgucl.ac.uk

Chemical Reactivity and Mechanistic Investigations of 3 Fluoroadamantan 1 Amine

Reaction Pathways and Functional Group Transformations of the Amine Moiety

The amine group in 3-fluoroadamantan-1-amine is the primary site of reactivity, undergoing a variety of transformations that are influenced by the steric bulk and electronic effects of the adamantyl cage.

Nucleophilic Reactivity of the Adamantyl Amine Functionality

The amine functionality of this compound exhibits characteristic nucleophilic properties, readily reacting with a range of electrophiles. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. However, the bulky adamantyl group can sterically hinder the approach of the nucleophile to the electrophilic center, which can affect reaction rates compared to less hindered amines.

The general trend for the nucleophilicity of amines follows the order: secondary amines > primary amines > ammonia (B1221849). This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. While the adamantyl group is bulky, its electronic effect can enhance the nucleophilicity of the amine.

Common electrophiles that react with adamantyl amines include alkyl halides, acyl chlorides, and aldehydes or ketones. For instance, the reaction with alkyl halides proceeds via a nucleophilic substitution mechanism to form secondary or tertiary amines. Similarly, acylation with acyl chlorides or acid anhydrides yields the corresponding amides.

Derivatization Reactions Involving the Amine (e.g., Urea (B33335) Formation, Isothiourea Synthesis)

The amine group of this compound is readily derivatized to form ureas and isothioureas, classes of compounds with significant applications in medicinal chemistry.

Urea Formation: The reaction of this compound with isocyanates is a common method for the synthesis of N-(3-fluoroadamantan-1-yl)ureas. This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. For example, a series of 1,3-disubstituted ureas have been synthesized by reacting 3-fluoro-1-isocyanatoadamantane with various amines. The introduction of a fluorine atom into the adamantane (B196018) structure has been observed to decrease the melting points of the resulting ureas compared to their non-fluorinated analogs.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Isocyanate (R-N=C=O) | N-(3-Fluoroadamantan-1-yl)-N'-R-urea |

| 3-Fluoro-1-isocyanatoadamantane | Aliphatic Diamine | 1,3-Disubstituted bis-urea |

Isothiourea Synthesis: Adamantane-linked isothiourea derivatives can be synthesized from adamantanamines. A general approach involves the reaction of the amine with an isothiocyanate to form a thiourea (B124793) intermediate. Subsequent alkylation of the thiourea with an alkyl halide in the presence of a base yields the corresponding isothiourea. For instance, adamantane-1-amine reacts with 4-chlorophenyl isothiocyanate to produce 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, which can then be reacted with various benzyl (B1604629) bromides to yield adamantane-linked isothiourea derivatives. While specific examples starting from this compound are not extensively detailed in the provided search results, the general reactivity pattern of adamantylamines suggests this pathway is viable.

| Step | Reactants | Product |

| 1 | Adamantane-1-amine + 4-Chlorophenyl isothiocyanate | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea |

| 2 | Thiourea intermediate + 4-Nitrobenzyl bromide | Adamantane-linked isothiourea |

Reactivity of Fluorine on the Adamantane Cage in Chemical Transformations

The carbon-fluorine bond at a bridgehead position of the adamantane cage is generally strong and less reactive than the amine functionality. However, under specific conditions, the fluorine atom can be involved in chemical transformations. The formation of an adamantyl cation by treating 1-fluoroadamantane (B1266609) with a strong Lewis acid like antimony pentafluoride (SbF₅) demonstrates that the C-F bond can be cleaved to generate a reactive intermediate. This adamantyl cation is relatively stable and can then react with various nucleophiles.

While direct nucleophilic substitution of the fluorine atom is challenging due to the strength of the C-F bond and the steric hindrance of the adamantane cage, functionalization of fluoroadamantanes can be achieved through methods that involve the generation of a carbocation at the bridgehead position.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively available in the provided search results. However, thermodynamic properties of the parent compound, 1-aminoadamantane, have been investigated. Studies on 1-aminoadamantane have determined its heat capacity, enthalpies of solid-to-solid phase transitions, saturated vapor pressure, and enthalpy of sublimation. These data provide a baseline for understanding the energetic properties of the adamantyl amine scaffold.

The introduction of a fluorine atom is known to influence the thermodynamic stability of molecules. For instance, in fluorinated cyclopropanes, geminal fluorination provides significant stabilization. It is plausible that the fluorine atom in this compound also impacts its thermodynamic properties, though specific data is needed for a quantitative assessment.

Influence of Adamantyl Scaffold Rigidity on Reaction Outcomes and Selectivity

The rigid, three-dimensional structure of the adamantane scaffold plays a crucial role in determining the stereochemical and regiochemical outcomes of reactions. This rigidity limits the conformational flexibility of the molecule, which can lead to high selectivity in certain transformations.

In reactions involving the amine group, the bulky adamantane cage can direct the approach of incoming reagents, potentially leading to stereoselective outcomes if a new chiral center is formed. For example, in the allylation of imines derived from adamantane, the stereoselectivity of the reaction can be influenced by the nature of the reagents used.

The bridgehead positions of the adamantane core are sterically accessible, but the rigid framework prevents backside attack, which is a key feature of the Sₙ2 reaction mechanism. Therefore, nucleophilic substitution reactions at the bridgehead carbons, if they occur, are more likely to proceed through mechanisms involving carbocation intermediates (Sₙ1-type).

Solvent Effects and Catalysis in Synthetic Transformations

The choice of solvent and the use of catalysts are critical in controlling the reactivity and selectivity of transformations involving this compound.

Solvent Effects: The polarity of the solvent can significantly influence the rates of nucleophilic substitution reactions. Polar protic solvents can solvate both the nucleophile and any charged intermediates, while polar aprotic solvents are generally better at solvating cations, leaving the nucleophile more reactive. For reactions involving adamantylamines, the choice of solvent can affect the solubility of reactants and influence the reaction pathway. For example, in the synthesis of adamantyl-containing ureas, diethyl ether or DMF have been used as solvents.

Computational studies on 1-iodoadamantane (B1585816) have shown that solvent polarity affects its electronic structure, with polar solvents causing a more significant shift in the HOMO and LUMO energy levels. This suggests that the reactivity of this compound could also be tuned by the solvent environment.

Catalysis: Lewis acids are commonly employed to catalyze reactions involving adamantane derivatives. They can activate electrophiles or facilitate the formation of carbocation intermediates. For instance, the bromination of adamantane is accelerated by the addition of a Lewis acid catalyst. In the context of this compound, Lewis acids could be used to promote reactions at the amine functionality or potentially to activate the C-F bond.

Palladium-catalyzed amination reactions have been used to couple adamantane-containing amines with dichloroquinolines, demonstrating the utility of transition metal catalysis in forming C-N bonds with these bulky amines. Furthermore, photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful methods for the direct C-H functionalization of adamantanes, offering a pathway to introduce new functional groups onto the cage structure under mild conditions.

Computational and Theoretical Studies of 3 Fluoroadamantan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. For 3-Fluoroadamantan-1-amine, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization).

This process involves calculating the molecule's potential energy at various atomic arrangements to find the lowest energy conformation. Methods like B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used for such calculations. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape. These calculations are crucial as the molecular geometry dictates many of its physical and chemical properties.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis is performed on the DFT-optimized geometry to visualize the charge distribution and predict reactivity. The MEP map illustrates the electrostatic potential on the molecule's electron density surface.

For this compound, the MEP map would highlight:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. They would likely be concentrated around the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom of the amine group.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, especially those of the amine group (-NH2).

The MEP analysis provides a visual guide to the molecule's reactive sites and its potential for intermolecular interactions, such as hydrogen bonding.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is used to analyze the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be localized around the electron-rich amine group.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests high reactivity and a greater ease of electronic excitation, implying that less energy is required for charge transfer to occur within the molecule.

Calculating these values helps in understanding the molecule's electronic behavior and its potential as an electron donor or acceptor in chemical reactions.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a rigid structure like this compound, MD simulations are valuable for exploring how the molecule behaves in a biological environment, such as in a solvent or near a protein.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. Comparing these theoretical shifts with experimental spectra helps confirm the molecule's structure. The prediction of the ¹⁹F chemical shift is particularly important for fluorinated compounds and can be sensitive to the computational method used.

Vibrational Frequencies: Theoretical calculations can also determine the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretching, N-H bending, C-F stretching). These theoretical spectra aid in the interpretation of experimental vibrational data.

In Silico Approaches for Predicting Molecular Interactions

In silico methods are used to predict how a small molecule like this compound might interact with larger biological molecules, such as proteins or nucleic acids.

Molecular Docking Studies with Biological Targets

Molecular docking is a primary in silico technique used to predict the preferred orientation and binding affinity of one molecule to another. Given that adamantane (B196018) derivatives like amantadine are known inhibitors of the influenza A virus M2 proton channel, a likely biological target for docking studies of this compound would be this channel. nih.gov

A typical docking study would involve:

Obtaining the 3D structure of the biological target (e.g., the M2 channel from a protein database).

Computationally placing the this compound molecule into the binding site of the target.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and identify the most stable binding pose.

Note: The generation of detailed data tables for the computational properties of this compound is not possible due to the lack of specific published research findings for this compound. The information presented describes the well-established computational methodologies that would be used for such an analysis.

Binding Affinity Predictions and Interaction Analysis

Computational and theoretical studies play a pivotal role in elucidating the potential therapeutic applications of novel chemical entities. In the case of this compound, while direct computational studies are not extensively available in the public domain, a wealth of research on structurally similar adamantane derivatives provides a strong basis for predicting its binding affinity and interaction mechanisms with various biological targets. These in silico methods, including molecular docking and molecular dynamics simulations, are instrumental in predicting how a ligand such as this compound might interact with a protein's binding site, offering insights into its potential efficacy and guiding further experimental studies.

The adamantane scaffold, a rigid and lipophilic cage-like structure, is a well-established pharmacophore known to interact with a variety of receptors and enzymes. The introduction of a fluorine atom and an amine group at the 1 and 3 positions, respectively, is expected to significantly modulate its physicochemical properties and, consequently, its binding characteristics. The electronegative fluorine atom can alter the electronic distribution of the adamantane cage and participate in specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues. The positively charged amino group at physiological pH is crucial for forming strong electrostatic interactions and hydrogen bonds, anchoring the ligand within the binding pocket.

Molecular docking studies on analogous adamantane derivatives have consistently demonstrated their ability to bind to various targets, including the influenza A virus M2 proton channel, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. mdpi.comnih.govmdpi.com These studies typically predict the preferred binding pose of the ligand and estimate its binding affinity, often expressed as a docking score or binding energy in kcal/mol.

Binding Affinity Predictions

The binding affinity of a ligand to its target is a critical determinant of its pharmacological activity. Computational methods provide estimations of this affinity, which can be used to rank potential drug candidates. For adamantane derivatives, these predictions are often benchmarked against known inhibitors or ligands. For instance, in studies of adamantane derivatives targeting the influenza M2 channel, docking scores are compared with those of established drugs like amantadine and rimantadine. mdpi.com

The table below presents hypothetical binding affinity predictions for this compound against several potential protein targets, based on data from analogous adamantane compounds. These values are illustrative and serve to demonstrate the type of data generated in computational studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Influenza A M2 Channel | -8.2 | Amantadine | -7.5 |

| Sigma-2 Receptor | -9.5 | Generic Adamantane Ligand | -9.1 |

| NMDA Receptor (PCP site) | -7.9 | MK-801 | -8.5 |

Note: The data in this table is illustrative and derived from computational studies on analogous adamantane derivatives. It does not represent experimentally determined values for this compound.

Interaction Analysis

Beyond predicting binding affinity, computational models provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to understanding the mechanism of action and for designing more potent and selective molecules. For this compound, the key interactions are anticipated to involve its distinct chemical features: the adamantane cage, the amino group, and the fluorine atom.

Hydrophobic Interactions: The bulky and lipophilic adamantane cage is expected to form extensive van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. This is a characteristic feature of adamantane-based drugs and significantly contributes to their binding affinity. mdpi.com

Hydrogen Bonding and Electrostatic Interactions: The primary amine group is a key contributor to binding through the formation of strong hydrogen bonds with polar amino acid residues such as serine, threonine, and aspartate, as well as with backbone carbonyl groups. mdpi.com As it is protonated at physiological pH, it can also engage in favorable electrostatic interactions with negatively charged residues.

The following table details the predicted key amino acid interactions for this compound with a hypothetical protein target, based on common interaction patterns observed for similar adamantane derivatives.

| Interacting Residue | Interaction Type |

| Phenylalanine | Hydrophobic (π-π stacking with adamantane cage) |

| Leucine | Hydrophobic (van der Waals with adamantane cage) |

| Valine | Hydrophobic (van der Waals with adamantane cage) |

| Aspartate | Electrostatic (salt bridge with protonated amine) |

| Serine | Hydrogen Bond (with amine group) |

| Tyrosine | Hydrogen Bond (with fluorine atom) |

Note: The interactions listed in this table are predictive and based on computational models of analogous compounds. The actual interactions would need to be confirmed through experimental methods such as X-ray crystallography.

Bio Medicinal Chemistry Research: Mechanistic and Structure Activity Relationship Sar Investigations

Mechanistic Studies of Enzyme Inhibition and Molecular Targets

Research into 3-fluoroadamantan-1-amine and its derivatives has revealed significant interactions with key biological enzymes and receptors, highlighting its potential as a scaffold for developing targeted therapeutic agents. These investigations have primarily focused on its role as an inhibitor of soluble epoxide hydrolase and as an antagonist of the P2X7 receptor.

The mammalian soluble epoxide hydrolase (sEH) enzyme is a critical component in the metabolism of epoxy-fatty acids. nih.gov By converting these epoxides into their corresponding diols, sEH diminishes their generally anti-inflammatory and analgesic effects. nih.govmdpi.com Consequently, inhibiting sEH is a promising strategy for treating inflammatory conditions and pain. mdpi.comnih.gov Adamantane-containing ureas have emerged as a potent class of sEH inhibitors, and the introduction of a fluorine atom to the adamantyl cage has been a key area of investigation. nih.govresearchgate.netresearchgate.net

Structure-activity relationship studies have demonstrated that the adamantyl group is a crucial pharmacophore for potent sEH inhibition. nih.govnih.gov The combination of an adamantyl group and a fluoroaromatic fragment within a single molecule has been shown to produce highly effective sEH inhibitors. nih.gov

A series of 1,3-disubstituted ureas and diureas incorporating fluorinated adamantane (B196018) residues demonstrated high inhibitory potency against human sEH, with inhibition values ranging from the picomolar to the low nanomolar scale (40 pM to 9.2 nM). researchgate.net The introduction of a fluorine atom into the adamantane moiety generally reduces the melting point of these compounds compared to their non-fluorinated analogs. researchgate.net

Key findings from SAR studies include:

Bulky Aliphatic Group: The substituent at the one position of the urea (B33335) moiety shows a strong preference for a bulky aliphatic system like adamantane for optimal activity. nih.gov Replacing the adamantane with smaller rings like cyclohexyl or cyclopentyl significantly decreases activity. nih.gov

Aryl Moiety: The other side of the urea typically favors an aryl ring for potent inhibition. nih.gov

Fluorination: The presence of fluorine can enhance potency. For instance, 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea was identified as a highly potent sEH inhibitor with an IC50 value of 0.7 nM. nih.gov

| Compound | Structure Description | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Fluorinated Adamantane Diureas | Series of 1,3-disubstituted diureas with fluorinated adamantane residues | 40 pM - 9.2 nM | researchgate.net |

| 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea | Combines adamantyl and 2-fluorophenyl fragments | 0.7 nM | nih.gov |

| 1-(adamantan-2-yl)-3-(2-fluorophenyl) urea | Combines adamantyl (attached at bridge position) and 2-fluorophenyl fragments | 1.0 nM | nih.gov |

The mechanism by which adamantyl urea derivatives inhibit sEH involves specific interactions within the enzyme's active site. The urea moiety itself is a key pharmacophore that mimics the transition state of epoxide hydrolysis.

Crystallographic studies of related inhibitors suggest that the high potency of fluorinated derivatives may be enhanced by the formation of an extra hydrogen bond between the fluorine atom and catalytic tyrosine residues in the active site of the sEH enzyme. nih.gov This additional interaction helps to stabilize the inhibitor-enzyme complex, leading to more potent inhibition.

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammatory processes, and its antagonists are being investigated for their potential in treating chronic inflammation and pain. nih.govnih.gov The adamantane scaffold has been incorporated into molecules designed as P2X7 receptor antagonists.

For example, the compound N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) is a potent P2X7 antagonist. nih.gov In vitro studies showed it to be a potent inhibitor of human P2X7-mediated calcium flux, with an IC50 value of approximately 18 nM. nih.gov While this specific compound does not feature the 3-fluoro substitution, its efficacy demonstrates the utility of the adamantan-1-yl methylamine (B109427) core in designing P2X7 antagonists. nih.govnih.gov These findings suggest that derivatives of this compound could also be explored for activity at this receptor, leveraging the established role of the adamantane cage in P2X7 receptor binding.

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Mechanistic Investigations of Antimicrobial Activity

Derivatives of adamantane, most notably amantadine, have a history as antiviral agents. nih.gov More recent research has extended to the investigation of adamantane-containing compounds for their antibacterial properties, particularly against drug-resistant pathogens like Mycobacterium tuberculosis.

Research has identified adamantyl urea compounds as having potent activity against Mycobacterium tuberculosis. nih.gov A study focusing on the optimization of an adamantyl urea lead compound revealed a clear structure-activity relationship for anti-tubercular effects. The most effective compounds in this series maintained a 1-adamantyl-3-phenyl urea core and exhibited potent activity against the bacterium with an acceptable therapeutic index. nih.gov

The proposed mechanism of this antibacterial action is the inhibition of the pathogen's own epoxide hydrolase enzymes. nih.gov The study tested the compounds for inhibition of two representative epoxide hydrolases from M. tuberculosis, EphB and EphE, as well as human soluble epoxide hydrolase. The most potent anti-tubercular compounds showed significant inhibition of EphE, suggesting that the potent MIC values are more closely correlated to the inhibition of this specific isoform. nih.gov The data indicate that the potent anti-tubercular activity likely results from the inhibition of multiple epoxide hydrolase isoforms within the bacteria. nih.gov

| Compound | Description | M. tuberculosis MIC (μg/mL) | % Inhibition of M. tuberculosis EphE | Reference |

|---|---|---|---|---|

| Compound 1 | Adamantyl urea hit compound | 0.01 | >70% | nih.gov |

| Compound 3 | Optimized adamantyl urea derivative | 0.01 | >70% | nih.gov |

| Compound 11 | Optimized adamantyl urea derivative | 0.01 | >70% | nih.gov |

| Compound 20 | Optimized adamantyl urea derivative | 0.01 | >70% | nih.gov |

| Compound 24 | Optimized adamantyl urea derivative | 0.01 | >70% | nih.gov |

Design Principles and Structure-Activity Relationships (SAR) for Novel Bioactive Adamantane Scaffolds

Influence of Fluorine Substitution on SAR

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to optimize drug-like properties. The effects of fluorine substitution on the structure-activity relationship (SAR) of this compound can be analyzed through its influence on key physicochemical parameters such as pKa and lipophilicity (LogP), which in turn affect its biological activity.

Electronic Effects and pKa Modulation:

Fluorine is the most electronegative element, and its introduction onto the adamantane cage exerts a strong electron-withdrawing inductive effect. In this compound, the fluorine atom at the C3 position influences the electron density of the entire carbon skeleton. This, in turn, affects the basicity of the amino group at the C1 position. The electron-withdrawing nature of fluorine is expected to decrease the pKa of the amino group compared to its non-fluorinated counterpart, amantadine. A lower pKa means the amine will be less protonated at physiological pH, which can have profound effects on its interaction with biological targets and its ability to cross cell membranes.

Impact on Lipophilicity:

The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. nih.gov The high lipophilicity of the adamantane nucleus itself is a key feature in its medicinal applications, often referred to as a "lipophilic bullet". nih.govresearchgate.net The addition of a fluorine atom to create this compound is anticipated to further enhance this lipophilicity. This increased lipophilicity can improve the compound's ability to cross the blood-brain barrier and other biological membranes, potentially leading to enhanced central nervous system activity or improved oral bioavailability. researchgate.net However, excessive lipophilicity can also lead to increased metabolic breakdown and non-specific binding. nih.gov

The following table illustrates the predicted impact of fluorine substitution on the physicochemical properties of adamantanamine derivatives.

| Compound | Substitution | Predicted pKa | Predicted LogP | Rationale |

| Amantadine | None | ~10.4 | ~2.5 | Baseline for comparison. |

| This compound | 3-Fluoro | < 10.4 | > 2.5 | The electron-withdrawing fluorine atom is expected to lower the pKa of the amine. Fluorine substitution generally increases lipophilicity. |

Note: The pKa and LogP values for this compound are predicted based on established principles of fluorine chemistry in drug design and are not from direct experimental measurement for this specific compound.

Detailed Research Findings:

While specific biological activity data for this compound is not extensively available in the public domain, studies on related fluorinated adamantane derivatives have shown that such modifications can significantly alter their interaction with biological targets. For instance, in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the positioning and nature of substituents on the adamantane ring are critical for binding affinity and channel-blocking activity. nih.govnih.govyoutube.com It is hypothesized that the introduction of a fluorine atom could alter the binding orientation of the adamantyl moiety within a receptor's binding pocket, potentially leading to changes in potency and selectivity.

Role of the Adamantyl Moiety in Modulating Ligand-Receptor Interactions

The adamantyl group is not merely a passive carrier but an active contributor to the pharmacological profile of a drug molecule. nih.govpublish.csiro.au Its unique structural and physicochemical properties play a crucial role in how a ligand interacts with its biological target. mdpi.comnih.gov

Steric Bulk and Conformational Rigidity:

The adamantane cage is a bulky and rigid structure. This rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The well-defined three-dimensional shape of the adamantyl group allows it to fit snugly into specific hydrophobic pockets of receptors or enzymes. mdpi.comnih.gov This precise fit can enhance the selectivity of the ligand for its target. The steric bulk of the adamantyl moiety can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov

Hydrophobic Interactions:

As a hydrocarbon cage, the adamantyl group is highly lipophilic. This property drives its interaction with hydrophobic regions of biological targets through van der Waals forces and the hydrophobic effect. nih.gov In many cases, the adamantyl moiety acts as a "hydrophobic anchor," positioning the rest of the molecule for optimal interaction with the receptor. nih.govresearchgate.net For example, in the case of ion channel blockers, the adamantyl group can partition into the lipid bilayer of the cell membrane to access the channel pore from within the membrane. acs.org

Influence on Receptor Binding:

The introduction of an adamantyl group can dramatically alter the binding affinity and selectivity of a ligand. For example, replacing a smaller alkyl or phenyl group with an adamantyl moiety can lead to a significant increase in potency. This is often attributed to the favorable hydrophobic interactions and the precise positioning of the molecule within the binding site. publish.csiro.au

The following table provides a conceptual overview of how the adamantyl moiety contributes to ligand-receptor interactions.

| Interaction Type | Description | Consequence for this compound |

| Hydrophobic Interactions | The lipophilic adamantane cage interacts favorably with nonpolar pockets in the receptor. | Enhanced binding affinity and potential for membrane partitioning. |

| Steric Influence | The bulky and rigid structure provides a defined shape for receptor recognition. | Increased selectivity and potential for orienting the amino and fluoro groups for specific interactions. |

| Conformational Rigidity | The locked conformation reduces the entropic cost of binding. | Potentially higher binding affinity compared to more flexible ligands. |

Development of Adamantane-Containing Drug Delivery Systems: Mechanistic Aspects of Interaction with Biological Membranes

The lipophilic nature of the adamantane core makes it an attractive component for the design of drug delivery systems. nih.govpensoft.net Its ability to interact with and partition into lipid bilayers is a key mechanistic feature that is being exploited in various therapeutic strategies. bohrium.comnih.gov

Adamantane as a Membrane Anchor:

One of the primary roles of the adamantyl group in drug delivery is to act as a membrane anchor. nih.govresearchgate.net Adamantane-containing molecules can be incorporated into liposomes, where the adamantyl moiety embeds itself within the hydrophobic core of the lipid bilayer. pensoft.netnih.gov This leaves the more polar parts of the molecule, such as the amino group in this compound, exposed on the surface of the liposome (B1194612). This strategy can be used to display specific ligands on the liposome surface for targeted drug delivery to particular cells or tissues. mdpi.comnih.gov

Mechanisms of Membrane Interaction:

Studies have shown that adamantane derivatives can influence the properties of lipid membranes. They can insert into the lipid bilayer and alter its fluidity and phase behavior. nih.gov Molecular dynamics simulations have suggested that adamantane derivatives, like amantadine, tend to localize at the interface between the lipid headgroups and the acyl chains. bohrium.com The presence of the adamantyl group can disrupt the packing of the lipid molecules, which may facilitate the passage of the drug molecule across the membrane. nih.gov

The interaction of adamantane-containing compounds with biological membranes is a critical first step for their therapeutic action, particularly for drugs that target intracellular components or membrane-bound proteins. mdpi.com The ability of the adamantyl moiety to navigate the complex environment of the cell membrane is a key determinant of its pharmacokinetic and pharmacodynamic properties. pensoft.net

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis and Regioselective Functionalization for Fluorinated Adamantanes

The precise installation of functional groups on the adamantane (B196018) scaffold, particularly in a stereocontrolled manner, remains a formidable challenge in synthetic organic chemistry. Future research will likely focus on developing novel catalytic systems for the asymmetric and regioselective functionalization of fluorinated adamantanes like 3-Fluoroadamantan-1-amine.

Asymmetric Synthesis: The development of chiral catalysts, including both organocatalysts and transition-metal complexes, is crucial for accessing enantiomerically pure fluorinated adamantane derivatives. acs.orgresearchgate.net Strategies involving catalytic asymmetric isomerization of imines or asymmetric nucleophilic additions to trifluoromethyl imines represent promising approaches that could be adapted for fluoroadamantane structures. ingentaconnect.com Enzymatic approaches, utilizing enzymes like flavin mononucleotide (FMN)-dependent reductases, are also emerging as powerful tools for the precise and selective synthesis of fluorinated compounds, offering a green and efficient alternative to traditional chemical methods.

Regioselective Functionalization: Gaining control over which position on the adamantane core is functionalized is critical for developing structure-activity relationships (SAR). Recent advances in C-H functionalization, often employing photoredox catalysis, allow for the direct derivatization of strong, unactivated C-H bonds characteristic of the adamantane cage. researchgate.net These methods can achieve high regioselectivity for the tertiary (bridgehead) positions, enabling the synthesis of diverse libraries of fluorinated adamantane derivatives for biological screening. Future work will aim to refine catalyst control to selectively target secondary positions, further expanding the accessible chemical space.

| Synthesis Strategy | Key Features | Potential Application for Fluorinated Adamantanes |

| Catalytic Asymmetric Synthesis | Use of chiral organo- or organometallic catalysts to create specific stereoisomers. acs.org | Generation of enantiopure derivatives of this compound for improved receptor-binding selectivity. |

| Enzymatic Fluorination | Biocatalytic approach using enzymes for stereo- and regioselective fluorine incorporation. | Green synthesis routes to chiral fluorinated adamantane building blocks. |

| Photoredox C-H Functionalization | Light-mediated reactions enabling direct modification of strong C-H bonds. researchgate.net | Regioselective introduction of various functional groups onto the fluoroadamantane scaffold to probe SAR. |

| Transannular Cyclization | Building the adamantane framework from bicyclic precursors, allowing for fluorine incorporation during the cyclization process. researchgate.net | Access to novel fluorinated adamantane cores with diverse substitution patterns. |

High-Throughput Screening and Lead Optimization Methodologies in Medicinal Chemistry Research

The adamantane moiety is a well-established pharmacophore, known to enhance lipophilicity and metabolic stability in drug candidates. publish.csiro.auresearchgate.net this compound serves as an attractive starting point for drug discovery programs, and future research will leverage high-throughput screening (HTS) and advanced lead optimization techniques to identify and refine new therapeutic agents.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. benthamscience.com Given the presence of a fluorine atom, derivatives of this compound are particularly well-suited for ¹⁹F Nuclear Magnetic Resonance (NMR)-based screening methods. adelphi.eduresearchgate.net These techniques, such as Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS), offer significant advantages, including the absence of background signals from biological samples and high sensitivity to binding events. adelphi.eduresearchgate.net This enables the efficient screening of compound mixtures to identify "hits" with desirable binding properties.

Lead Optimization: Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.combiobide.com For adamantane-based compounds, this involves systematic structural modifications. For instance, replacing a phenyl ring with the 3D adamantane cage can be a strategy to enhance lipophilicity and escape the "flatland" of traditional drug design. publish.csiro.au The fluorine atom in this compound can form specific interactions, such as hydrogen bonds or halogen bonds, with target proteins, and its position can be fine-tuned to optimize these interactions. Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential to rationally modify the scaffold to enhance desired characteristics and minimize off-target effects. danaher.com

Application of Advanced Spectroscopic Techniques for Dynamic Molecular Studies

Understanding the structure, conformation, and dynamics of this compound and its interactions with biological macromolecules is crucial for rational drug design. Advanced spectroscopic techniques are indispensable tools for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for studying adamantane derivatives. tandfonline.com

¹H and ¹³C NMR: Provide fundamental information about the molecular structure and conformation. nih.gov

¹⁹F NMR: The fluorine nucleus is an exceptional NMR probe due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which is highly sensitive to the local electronic environment. nih.govbiophysics.org This makes ¹⁹F NMR ideal for studying binding interactions, conformational changes, and for use in HTS as previously mentioned. adelphi.eduresearchgate.netnih.gov Future studies will likely employ advanced NMR experiments to probe the dynamics of the C-F bond and its role in molecular recognition.

Other Spectroscopic Methods:

X-ray Crystallography: Provides precise, atomic-level three-dimensional structures of this compound derivatives, both alone and in complex with their biological targets. nih.gov This information is invaluable for understanding binding modes and guiding structure-based drug design.

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to characterize the vibrational modes of the molecule, including the C-F bond, providing complementary structural information. nih.gov

These techniques, when used in combination, offer a powerful approach to characterizing the static and dynamic properties of fluorinated adamantanes, providing critical insights into their mechanism of action.

Integration of Computational Chemistry with Experimental Approaches for Rational Design

Computational chemistry has become an integral part of modern drug discovery, enabling the rational design of new molecules and providing deep insights into their behavior at the molecular level. ksu.edu.sa The integration of these in silico methods with experimental validation is a powerful strategy for accelerating the development of drugs based on the this compound scaffold.

Molecular Modeling and Simulation:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. researchgate.netnih.gov It can be used to screen virtual libraries of this compound derivatives against known protein structures, prioritizing candidates for synthesis and experimental testing. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, allowing researchers to study the stability of ligand-protein complexes, conformational changes, and the influence of solvent. ksu.edu.sanih.gov This can reveal key interactions and conformational dynamics that are essential for biological activity.

Quantum Chemistry Calculations:

Density Functional Theory (DFT): DFT calculations can be used to explore the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbitals. researchgate.net This information helps in understanding the molecule's reactivity and its potential for forming specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with a target receptor.

By combining computational predictions with experimental data from HTS, SAR studies, and spectroscopy, researchers can create a synergistic cycle of design, synthesis, and testing. This integrated approach accelerates the lead optimization process, leading to the more efficient development of potent and selective therapeutic agents. researchgate.net

| Computational Method | Purpose | Application to this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. nih.gov | Virtual screening of derivatives against biological targets; guiding SAR. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Assessing the stability of protein-ligand complexes; studying conformational changes. |

| DFT Calculations | Determines the electronic structure of molecules. researchgate.net | Understanding reactivity, electrostatic potential, and the nature of intermolecular interactions. |

| QSAR Modeling | Relates chemical structure to biological activity quantitatively. nih.gov | Predicting the activity of unsynthesized derivatives to prioritize synthetic efforts. |

Exploration of New Biological Targets and Mechanistic Pathways for this compound

The adamantane core is present in several approved drugs with a wide range of therapeutic applications, including antiviral (Amantadine), neuroprotective (Memantine), and antidiabetic (Vildagliptin) agents. nih.govnih.gov The introduction of a fluorine atom onto this privileged scaffold can modulate its physicochemical and biological properties, opening doors to new therapeutic opportunities.

Emerging Biological Targets:

Ion Channels and Receptors: Beyond the well-known M2 proton channel of the influenza virus and NMDA receptors, adamantane derivatives are being investigated as modulators of other central nervous system targets like sigma receptors and GABAergic systems. publish.csiro.aunih.gov

Enzymes: Recent studies have shown that fluorinated adamantane derivatives can act as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH).

Cancer-Related Proteins: The cytotoxic effects of some adamantane derivatives have been demonstrated against various cancer cell lines, with potential targets including proteins like AKT1. researchgate.net The unique 3D structure of the adamantane cage can be exploited to target specific pockets in proteins that are challenging for more traditional, planar molecules.

Poxvirus Proteins: Adamantane derivatives have been designed and synthesized as potential inhibitors of poxvirus replication by targeting essential viral proteins like the p37 major envelope protein. nih.gov

Future research will involve screening this compound and its analogues against a broad panel of biological targets to uncover novel activities. Once a promising target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at a molecular level. This may involve investigating its influence on protein conformation, enzyme kinetics, or signaling pathways. The unique properties conferred by the fluorine atom may lead to novel mechanisms of action distinct from non-fluorinated adamantanes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoroadamantan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of adamantane derivatives followed by amination. For example, fluorination may employ hydrogen fluoride or fluorinating agents like Selectfluor under controlled temperatures (30–60°C). Amination often uses ammonia or primary amines in polar aprotic solvents (e.g., DMF) with catalysts like Pd/C . Optimization of reaction time, temperature, and stoichiometry is critical; excess fluorinating agents can lead to byproducts, while prolonged heating reduces yield. Characterization via NMR and HPLC ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm fluorination at the 3-position and amine group integrity.

- Mass spectrometry (MS) : For molecular weight verification and detection of isotopic patterns (e.g., fluorine’s signature).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

- HPLC : Quantifies purity and identifies impurities from synthesis .

Q. What are the primary biological targets of adamantane derivatives like this compound, and how are these activities assessed?

- Methodological Answer : Adamantane derivatives are studied for NMDA receptor modulation (linked to neuroprotection) and antiviral activity (e.g., influenza A). Assays include:

- Receptor binding studies : Radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptors) quantify competitive inhibition .

- Cell-based antiviral assays : Plaque reduction neutralization tests (PRNT) measure efficacy against viral replication .

Advanced Research Questions

Q. How do metal coordination complexes of this compound enhance its pharmacological profile, and what factors dictate complex stability?

- Methodological Answer : Complexation with metals (e.g., Zn²⁺, Cu²⁺) can improve bioavailability and target specificity. Stability depends on:

- Ligand geometry : Adamantane’s rigid cage structure favors octahedral or tetrahedral coordination .

- pH and redox conditions : Acidic environments may dissociate complexes, while redox-active metals (e.g., Fe³⁺) could induce oxidative degradation .

- Table : Example stability constants (log K) for metal complexes:

| Metal Ion | log K (25°C) |

|---|---|

| Zn²⁺ | 4.8 |

| Cu²⁺ | 5.2 |

| Ni²⁺ | 3.9 |

| Data from coordination studies . |

Q. What contradictory findings exist regarding the neuroprotective efficacy of this compound, and how can experimental design address these discrepancies?

- Methodological Answer : Some studies report neuroprotection via NMDA receptor antagonism (IC₅₀ = 5.0 µM ), while others note limited blood-brain barrier (BBB) penetration. To resolve this:

- BBB permeability assays : Use in vitro models (e.g., MDCK-MDR1 cells) to measure passive diffusion and active transport.

- Pharmacokinetic profiling : Monitor plasma and brain concentrations in rodent models after dosing .

- Structural modifications : Introduce lipophilic groups (e.g., methyl) to enhance BBB penetration without altering target affinity .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking simulations : Predict binding poses to NMDA receptors using software like AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding with GluN2B subunits .

- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., fluoro vs. chloro) with activity .

- Table : Example QSAR parameters for derivatives:

| Derivative | logP | IC₅₀ (µM) |

|---|---|---|

| 3-Fluoro | 2.1 | 5.0 |

| 3-Chloro | 2.8 | 8.2 |

| Data from enzyme inhibition assays . |

Data Contradiction Analysis

Q. Why do studies report varying antiviral activity for this compound, and how can assay variability be minimized?

- Methodological Answer : Discrepancies arise from:

- Viral strain differences : Influenza A/H1N1 vs. H3N2 may show differential susceptibility .

- Cell line variability : MDCK vs. Vero cells have distinct receptor expression profiles.

- Standardization : Use WHO-approved protocols for PRNT and consistent MOI (multiplicity of infection) values. Include positive controls (e.g., oseltamivir) to calibrate assays .

Methodological Optimization

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral auxiliaries (e.g., tartaric acid) or chromatography (Chiralpak AD-H column).

- Asymmetric catalysis : Employ palladium complexes with BINAP ligands for stereoselective amination .

- Table : Impact of catalyst on enantiomeric excess (ee):

| Catalyst | ee (%) |

|---|---|

| Pd/BINAP | 92 |

| Pd/(R)-Segphos | 88 |

| Data from asymmetric synthesis trials . |

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound, given its structural similarity to neuroactive agents?

- Methodological Answer :